molecular formula C16H15FN2O5S B2831744 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide CAS No. 941950-84-1

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide

Cat. No.: B2831744
CAS No.: 941950-84-1
M. Wt: 366.36
InChI Key: RDFDIHOFASFIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide is a complex organic compound characterized by the presence of fluorine, sulfonyl, and nitrophenyl groups

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological molecules in the body. Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. These might include its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. These might include further studies to better understand its properties, investigations into its potential uses, and development of methods for its synthesis .

Preparation Methods

The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-nitroaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as sodium methoxide, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide include:

    4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    4-((4-methylphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Contains a methyl group instead of fluorine.

    4-((4-bromophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Bromine atom replaces the fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDIHOFASFIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.